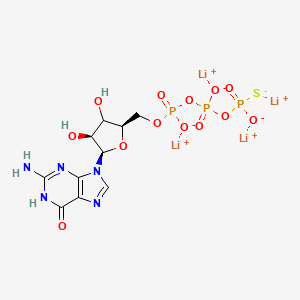
Disulfo-ICG-alkyne (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfo-ICG-alkyne (disodium): is a compound used primarily as a reagent in click chemistry. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C48H51N3Na2O10S3 and a molecular weight of 972.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disulfo-ICG-alkyne (disodium) is synthesized through a series of chemical reactions involving the incorporation of sulfonate groups and alkyne functionalities into the indocyanine green (ICG) structure. The synthesis typically involves the following steps:
Sulfonation: Introduction of sulfonate groups to the ICG structure.
Alkyne Functionalization: Addition of alkyne groups to the sulfonated ICG.
Industrial Production Methods: The industrial production of Disulfo-ICG-alkyne (disodium) involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research applications .
Análisis De Reacciones Químicas
Types of Reactions: Disulfo-ICG-alkyne (disodium) undergoes various chemical reactions, including:
Click Chemistry Reactions: The compound is primarily used in click chemistry, where it reacts with azides to form stable triazole linkages.
Substitution Reactions: The sulfonate groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with Disulfo-ICG-alkyne (disodium).
Catalysts: Copper(I) catalysts are commonly used to facilitate click chemistry reactions.
Major Products: The major products formed from these reactions are typically triazole-linked compounds, which are stable and useful in various applications .
Aplicaciones Científicas De Investigación
Chemistry: Disulfo-ICG-alkyne (disodium) is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable in the development of new chemical entities.
Biology: In biological research, Disulfo-ICG-alkyne (disodium) is used for labeling and imaging studies. Its fluorescent properties allow researchers to track and visualize biological processes in real-time.
Medicine: The compound is used in medical research for the development of diagnostic tools and therapeutic agents. Its ability to target specific molecules and pathways makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, Disulfo-ICG-alkyne (disodium) is used in the production of advanced materials and nanotechnology. Its unique chemical properties enable the creation of innovative products with enhanced performance .
Mecanismo De Acción
Disulfo-ICG-alkyne (disodium) exerts its effects through its ability to participate in click chemistry reactions. The compound’s alkyne groups react with azides to form triazole linkages, which are stable and versatile. This mechanism allows for the precise and efficient modification of molecules, making it a powerful tool in various scientific applications .
Comparación Con Compuestos Similares
ICG (Indocyanine Green): A parent compound of Disulfo-ICG-alkyne (disodium) used in medical imaging.
Sulfo-Cyanine Dyes: Similar compounds used for fluorescent labeling and imaging.
Uniqueness: Disulfo-ICG-alkyne (disodium) is unique due to its combination of sulfonate and alkyne functionalities, which enable its use in click chemistry. This dual functionality sets it apart from other similar compounds and enhances its versatility in scientific research .
Propiedades
Fórmula molecular |
C48H51N3Na2O10S3 |
|---|---|
Peso molecular |
972.1 g/mol |
Nombre IUPAC |
disodium;(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C48H53N3O10S3.2Na/c1-6-28-49-44(52)19-13-10-14-29-50-40-26-20-34-32-36(63(56,57)58)22-24-38(34)45(40)47(2,3)42(50)17-11-8-7-9-12-18-43-48(4,5)46-39-25-23-37(64(59,60)61)33-35(39)21-27-41(46)51(43)30-15-16-31-62(53,54)55;;/h1,7-9,11-12,17-18,20-27,32-33H,10,13-16,19,28-31H2,2-5H3,(H3-,49,52,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
Clave InChI |
HWGCBCCLGYBTMM-UHFFFAOYSA-L |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)


